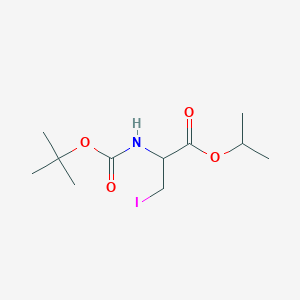

Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Description

Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a synthetic intermediate featuring three key functional groups:

- Isopropyl ester: Enhances lipophilicity and influences solubility.

- tert-Butoxycarbonyl (Boc) group: A widely used amine-protecting group stable under basic and nucleophilic conditions but cleaved under acidic conditions.

- Iodo-substitution at C3: The iodine atom confers unique reactivity, particularly in cross-coupling or substitution reactions.

This compound is typically employed in peptide synthesis, radiopharmaceuticals, or as a precursor for metal-catalyzed transformations. Its structure balances steric bulk (from the isopropyl and Boc groups) with the polar iodine atom, making it versatile in organic synthesis.

Properties

IUPAC Name |

propan-2-yl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO4/c1-7(2)16-9(14)8(6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUJLZTYHFPLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CI)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method I: Direct Iodination of Boc-Protected Amino Acid Esters

This method involves the iodination of a Boc-protected amino acid ester precursor under controlled conditions:

- Starting Material: Boc-protected amino acid isopropyl ester without iodine.

- Iodination Agent: Potassium iodide (KI) in the presence of an oxidizing agent such as iodine or an iodinating reagent.

- Solvent: Acetonitrile or aqueous solvent mixtures.

- Reaction Conditions: Room temperature (around 23 °C), stirring for 30-40 minutes.

- Work-up: Basification using sodium hydroxide (NaOH) to neutralize the reaction mixture, followed by reduction of iodine by-products with sodium thiosulfate.

- Isolation: Filtration of solids, washing with water, and drying under nitrogen atmosphere.

- Yield: High yields reported (up to 89% in related iodinated intermediates).

This approach is efficient and allows direct access to the iodinated product with minimal purification steps, often used when the amino acid ester precursor is readily available.

Method II: Multi-step Synthesis via Intermediate Formation

This more elaborate method involves several steps starting from pyridine derivatives or other precursors, eventually leading to the iodinated Boc-protected amino acid ester:

- Step A: Preparation of brominated or iodinated pyridine derivatives via bromination or iodination using bromine or iodine reagents under controlled temperatures (below 55 °C).

- Step B: Conversion of these intermediates to dimethanol or dimethanesulfonate derivatives.

- Step C: Coupling with protected amino acid or related cyclic intermediates using bases such as cesium carbonate in ethanol.

- Step D: Esterification and protection steps to introduce the isopropyl ester and Boc groups.

- Step E: Final iodination step to introduce the iodine atom at the 3-position.

- Purification: Silica gel chromatography with hexane and ethyl acetate gradients.

- Yield and Purity: Moderate to high yields depending on step efficiency; purification ensures high purity suitable for further use.

This method is suitable for large-scale synthesis and when starting materials are more complex or require regioselective functionalization.

Reaction Conditions and Optimization

| Parameter | Method I | Method II |

|---|---|---|

| Temperature | 23 °C | 0–55 °C (varies by step) |

| Solvent | Acetonitrile / aqueous mixtures | Methanol, ethanol, tetrahydrofuran |

| Iodination Reagents | KI + Iodine | Bromine, iodine, or iodinating agents |

| Reaction Time | 30–40 minutes | Several hours to days (multi-step) |

| Work-up | Basification, sodium thiosulfate | Extraction, chromatography |

| Purification | Filtration, drying | Silica gel chromatography |

| Yield | Up to 89% | Variable, moderate to high |

Analytical and Spectroscopic Data

- Mass Spectrometry (MS): Molecular ion peaks around m/z 357-363 (M+1), confirming the molecular weight of the iodinated Boc-protected amino acid ester.

- NMR Spectroscopy: Characteristic signals for Boc group, isopropyl ester, and iodine-substituted methine/methylene protons.

- Chromatography: Silica gel chromatography is the preferred purification method, with hexane/ethyl acetate gradients.

Research Findings and Notes

- The iodination step is critical and must be carefully controlled to avoid over-iodination or side reactions.

- Protection of the amino group with Boc is essential to prevent undesired reactions during iodination.

- The isopropyl ester group enhances solubility and stability, facilitating purification.

- The compound is often used as an intermediate for further functionalizations, including peptide synthesis or cross-coupling reactions.

- Enantiomeric purity is maintained by starting from chiral precursors and avoiding racemization during synthesis.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Protection of amino acid | Boc anhydride, base | Boc-protected amino acid | Standard protection step |

| 2 | Esterification | Isopropanol, acid catalyst | Isopropyl ester | Ester formation |

| 3 | Iodination | KI + I2 or bromine/iodine reagents | Iodinated product | Key step, requires control |

| 4 | Work-up and purification | NaOH basification, sodium thiosulfate | Pure iodinated ester | Removal of iodine by-products |

| 5 | Chromatography | Silica gel, hexane/ethyl acetate | High purity product | Final purification |

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.

Major Products

Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.

Deprotection: The major product is the free amine after removal of the Boc group.

Scientific Research Applications

Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the modification of peptides and proteins.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate involves its functional groups:

Boc Group: Acts as a protecting group for the amino functionality, preventing unwanted reactions during synthesis.

Iodine Atom:

Comparison with Similar Compounds

Halogen-Substituted Analogs

Substitution of iodine with other halogens (e.g., bromine, chlorine) alters reactivity and physical properties:

| Property | Iodo Derivative (Target) | Bromo Analog | Chloro Analog |

|---|---|---|---|

| Molecular Weight | ~355 g/mol | ~309 g/mol | ~265 g/mol |

| Leaving Group Ability | High (weaker C-I bond) | Moderate | Low |

| Reactivity | Preferred for Sonogashira/Stille couplings | Suits SN2 reactions | Less reactive in substitutions |

| Stability | Light-sensitive | More stable | Highly stable |

The iodine variant’s superior leaving group ability makes it ideal for nucleophilic substitutions or transition-metal catalysis, whereas bromo/chloro analogs are preferred for controlled stepwise syntheses .

Ester Group Variations

Replacing the isopropyl ester with methyl or ethyl esters impacts steric and solubility profiles:

| Property | Isopropyl Ester (Target) | Methyl Ester | Ethyl Ester |

|---|---|---|---|

| Lipophilicity (LogP) | ~3.2 (estimated) | ~1.8 | ~2.4 |

| Steric Hindrance | High | Low | Moderate |

| Solubility | Low in water, high in organic solvents | Moderate in polar solvents | Similar to isopropyl |

The isopropyl group’s bulk reduces reaction rates in ester hydrolysis or enzymatic cleavage compared to smaller esters, making it advantageous for prodrug designs requiring delayed release .

Protecting Group Alternatives

The Boc group is compared with other amine-protecting strategies:

| Property | Boc (Target) | Fmoc | Cbz |

|---|---|---|---|

| Deprotection | Acid-labile (e.g., TFA) | Base-labile (piperidine) | Hydrogenolysis |

| Stability | Stable to bases | Stable to acids | Sensitive to oxidizing agents |

| Applications | Solid-phase peptide synthesis | FMOC-SPPS | Solution-phase synthesis |

The Boc group’s compatibility with basic conditions allows orthogonal protection strategies, whereas Fmoc is preferred for acid-sensitive substrates .

Biological Activity

Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, commonly referred to as Isopropyl Boc-Iodoproline, is a significant compound in organic synthesis and medicinal chemistry. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom, allows for versatile applications, particularly in the synthesis of biologically active peptides. This article explores its biological activity, mechanisms of action, synthesis methods, and research applications.

Chemical Structure and Properties

- Molecular Formula : C11H20INO4

- Molecular Weight : 357.19 g/mol

- CAS Number : 1456803-30-7

The compound's structure enables it to participate in various chemical reactions, making it a valuable building block for more complex molecules. The presence of the iodine atom is particularly noteworthy due to its potential influence on biological interactions.

The biological activity of this compound is primarily attributed to its functional groups:

- Boc Group : The Boc group serves as a protective mechanism for the amino functionality during synthesis. This protection is crucial for controlling reactivity and selectivity in subsequent chemical transformations.

- Iodine Atom : The iodine atom can facilitate various interactions within biological systems. It may enhance the compound's ability to participate in nucleophilic substitution reactions, potentially leading to the formation of iodinated peptides that exhibit unique biological properties.

Biological Activity

Research indicates that this compound plays a significant role in peptide synthesis, particularly for iodoproline-containing peptides. These peptides may possess distinct biological activities due to the incorporation of iodine, which can affect pharmacokinetics and bioactivity.

Potential Applications:

- Peptide Synthesis : It is utilized as an intermediate in synthesizing iodinated peptides, which can be used in drug discovery and development.

- Affinity Labeling Studies : The compound can be incorporated into molecules that bind specifically to target proteins. The iodine atom allows for radiolabeling, facilitating the detection and identification of proteins within complex mixtures.

- Protein Modification : It plays a role in modifying proteins and peptides, enhancing their stability and activity.

Synthesis Methods

The synthesis of this compound typically involves two main steps:

- Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium hydroxide or DMAP) to protect the amino functionality.

- Iodination : The protected amino acid undergoes iodination using iodine and an oxidizing agent under mild conditions.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

| Study | Focus | Findings |

|---|---|---|

| Journal of Peptide Science | Peptide Synthesis | Demonstrated effective incorporation into peptide chains, enhancing stability and bioactivity due to iodine presence. |

| Nature Protocols | Protein Modification | Utilized for site-specific labeling of proteins, aiding in understanding protein interactions. |

| Organic Chemistry Journal | Reaction Mechanisms | Explored substitution reactions involving the iodine atom, showing potential for diverse functionalization. |

Q & A

Q. What are the recommended synthetic routes for preparing Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate?

The compound can be synthesized via multi-step protocols involving Boc-protection of the amino group, iodination of the propanoate side chain, and esterification with isopropanol. Key steps include:

- Boc-protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in THF or DCM .

- Iodination : Employ iodine or iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF, monitored by TLC .

- Esterification : React the carboxylic acid intermediate with isopropyl alcohol using coupling agents (e.g., DCC/DMAP) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via ¹H/¹³C NMR and IR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl), iodopropanoate regiochemistry, and isopropyl ester signals (δ ~5.0 ppm for methine) .

- Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) validates molecular weight (e.g., [M+Na]⁺ peaks) .

- IR Spectroscopy : Detect carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹) .

- HPLC : Ensures purity (>98%) and monitors degradation under storage .

Q. How should researchers handle solubility and storage challenges?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or THF. Sonication at 37°C improves dissolution .

- Storage : Store at 2–8°C in amber vials to prevent light-induced degradation of the iodine moiety. Avoid repeated freeze-thaw cycles to preserve ester stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

Racemization at the α-carbon is a critical concern. Strategies include:

- Low-Temperature Reactions : Conduct coupling steps (e.g., esterification) at 0–4°C to reduce kinetic energy and chiral center scrambling .

- Chiral Catalysts : Use enantioselective agents (e.g., HOBt/DMAP) to retain stereochemistry .

- Monitoring : Employ chiral HPLC or polarimetry to track optical purity post-synthesis .

Q. What methods resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR/IR spectra (e.g., unexpected splitting or missing peaks) may arise from:

- Dynamic Exchange : Use variable-temperature NMR to identify rotamers or tautomers affecting Boc-group signals .

- Residual Solvents : Ensure complete solvent removal (lyophilization or high-vacuum drying) to eliminate interfering peaks .

- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (SHELX programs for structure refinement) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The 3-iodo group enables participation in:

- Sonogashira Coupling : React with terminal alkynes under Pd/Cu catalysis to form C–C bonds .

- Buchwald–Hartwig Amination : Substitute iodine with amines for diversifying amino acid derivatives . Key Considerations :

- Protect the Boc group with acid-labile scavengers (e.g., TFA) during Pd-mediated reactions to prevent deprotection .

- Monitor reaction progress via TLC (hexane/EtOAc) or LC-MS to detect intermediates .

Q. What strategies mitigate decomposition during long-term biological assays?

- Stabilization : Add antioxidants (e.g., BHT) to aqueous buffers to prevent iodine oxidation .

- Prodrug Design : Convert the isopropyl ester to a more stable moiety (e.g., pivaloyloxymethyl) for in vivo studies .

- Real-Time Monitoring : Use LC-MS to track degradation products and adjust storage conditions dynamically .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity across studies?

Disparities in bioactivity (e.g., enzyme inhibition) may stem from:

- Impurity Profiles : Compare COA batch data (e.g., HY-W011652 vs. GB59432) to rule out contaminant effects .

- Solvent Artifacts : Ensure DMSO stock solutions are free of peroxides (test with KI/starch strips) .

- Assay Conditions : Validate pH, temperature, and co-solvent compatibility (e.g., Boc-group stability in acidic media) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.